2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
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Overview
Description
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The aldehyde group is then introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products
Oxidation: 2-cyclopropyl-1H-imidazole-4-carboxylic acid
Reduction: 2-cyclopropyl-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the electrophile used
Scientific Research Applications
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another heterocyclic compound with notable biological activities.
1,3-Thiazole: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is unique due to the presence of both a cyclopropyl group and an aldehyde functional group on the imidazole ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2219372-03-7 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-cyclopropyl-1H-imidazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H |
InChI Key |
DQGPFCHYJDIZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N2)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
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